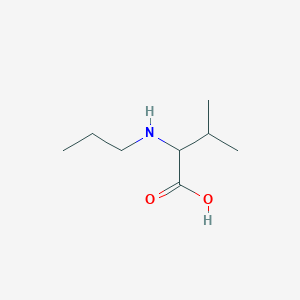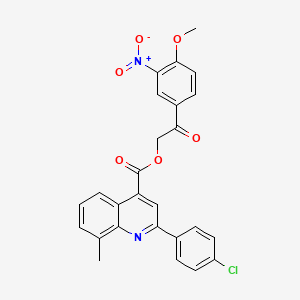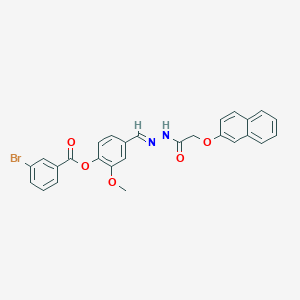![molecular formula C11H13N3O2 B12050305 [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid CAS No. 856437-77-9](/img/structure/B12050305.png)
[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and clinical applications. These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . The reaction conditions often include the use of N,N-dimethylformamide and sulfur to facilitate the formation of C-N bonds .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve high-pressure reactors and controlled temperature conditions. For instance, a mixture of o-phenylenediamine and glycine can be placed in a high-pressure reactor with hydrochloric acid, followed by heating at 120°C for 48 hours .
Analyse Des Réactions Chimiques
Types of Reactions: [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic aldehydes can yield quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones .
Applications De Recherche Scientifique
[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial properties . They are also used in the development of drugs for treating parasitic diseases .
Mécanisme D'action
The mechanism of action of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with biopolymers in living systems. The compound can bind to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid include other benzimidazole derivatives, such as 2-phenylbenzimidazole and 2-(1H-benzimidazol-1-yl)-methylbenzoic acid .
Uniqueness: What sets this compound apart from other benzimidazole derivatives is its specific molecular structure, which allows it to interact uniquely with certain biological targets. This unique interaction can result in distinct biological activities and therapeutic potentials .
Propriétés
| 856437-77-9 | |
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16) |
Clé InChI |
QEPUPEZXFURBLY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)




![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)

